
4-(1-Methylcyclopropyl)aniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(1-Methylcyclopropyl)aniline hydrochloride” is an organic compound with the molecular formula C10H14ClN . It has a molecular weight of 183.68 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “4-(1-Methylcyclopropyl)aniline hydrochloride” is 1S/C10H13N.ClH/c1-10(6-7-10)8-2-4-9(11)5-3-8;/h2-5H,6-7,11H2,1H3;1H . This indicates the presence of a methylcyclopropyl group attached to the 4th position of an aniline ring, and a chloride ion associated with the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(1-Methylcyclopropyl)aniline hydrochloride” include its molecular weight (183.68), molecular formula (C10H14ClN), and its physical form (powder) . Unfortunately, specific details such as density, boiling point, melting point, and flash point were not available in the sources I found.科学的研究の応用
Kinetic Studies in Organic Chemistry
One area of research involves understanding the kinetics and mechanisms behind the reactions of anilines with specific carbonates and carbonyl compounds. For example, Castro et al. (2003) investigated the reactions of anilines with 4-methylphenyl and 4-chlorophenyl 2,4-dinitrophenyl carbonates, providing insight into the reaction mechanisms, which could be either stepwise or concerted, based on the Brønsted-type plots obtained from the study (Castro, Campodónico, Toro, & Santos, 2003).
Synthesis of Polymeric Films with Fluorescent Properties
Research by Buruianǎ et al. (2005) focused on the synthesis of polyurethane cationomers with anil groups, which exhibit fluorescent properties. These compounds were investigated for their structure and photochromic mechanism, highlighting their potential applications in creating materials with specific optical properties (Buruianǎ, Olaru, Strat, Strat, & Simionescu, 2005).
Exploration of Metabolite Synthesis and Characterization
The synthesis and characterization of specific metabolites of diclofenac, as conducted by Kenny et al. (2004), are crucial for understanding the metabolic pathways of pharmaceuticals and their potential toxicological effects. This study provided methodologies for producing these metabolites in substantial quantities for further toxicological examination (Kenny, Maggs, Meng, Sinnott, Clarke, Park, & Stachulski, 2004).
Applications in Postharvest Biology
Studies on 1-methylcyclopropene (1-MCP) and its role in inhibiting ethylene action in fruits, vegetables, and floriculture crops highlight its potential to advance the understanding of ethylene's role in plant biology. Such research can lead to technologies that improve the storage and shelf life of agricultural products (Blankenship & Dole, 2003).
Development of Novel Anilides with Biological Activity
The synthesis of new substituted anilides and their potential biological activities, as explored by Jarak et al. (2007), could provide a foundation for the development of new pharmaceuticals or agrochemicals with enhanced efficacy and specificity (Jarak, Pavlović, & Karminski-Zamola, 2007).
Safety and Hazards
The safety information available indicates that “4-(1-Methylcyclopropyl)aniline hydrochloride” is a hazardous substance. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that the substance is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
4-(1-methylcyclopropyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-10(6-7-10)8-2-4-9(11)5-3-8;/h2-5H,6-7,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEHZAXXZVCVEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2=CC=C(C=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Methylcyclopropyl)aniline hydrochloride | |
CAS RN |
2172473-99-1 |
Source


|
| Record name | 4-(1-methylcyclopropyl)aniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

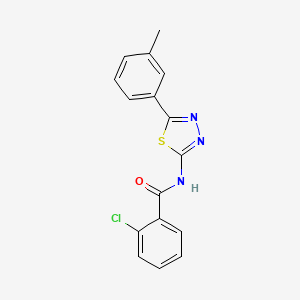
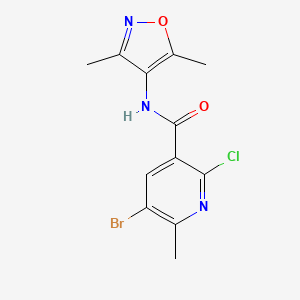
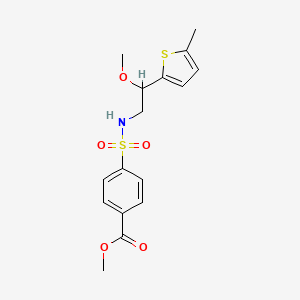

![(2Z)-N-(4-chlorophenyl)-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2970700.png)
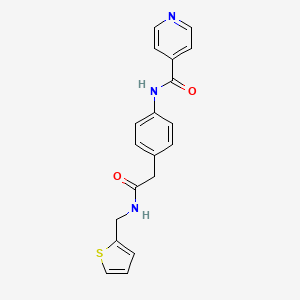
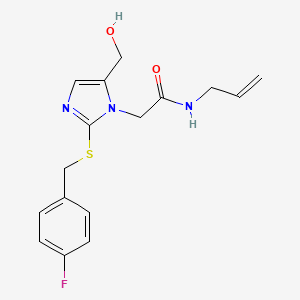
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2970703.png)

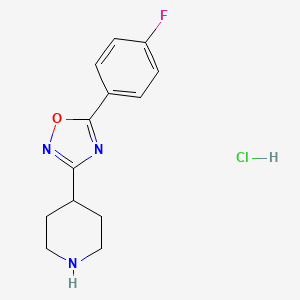
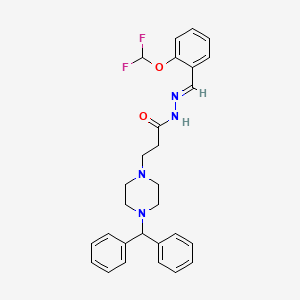
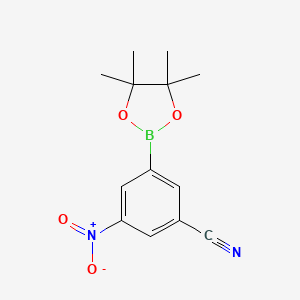
![2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2970709.png)
![7-[4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)